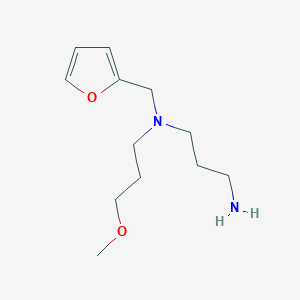

(3-aminopropyl)(2-furylmethyl)(3-methoxypropyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(3-aminopropyl)(2-furylmethyl)(3-methoxypropyl)amine” is a complex organic molecule that contains an amine group (-NH2), a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), and a methoxy group (-OCH3). These functional groups are common in organic chemistry and have various properties and reactivities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, amines can be synthesized through reactions like the Gabriel synthesis or reductive amination. Furan rings can be formed through reactions like the Paal-Knorr synthesis. Methoxy groups can be introduced through Williamson ether synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the carbon backbone. The presence of the amine, furan, and methoxy groups would likely result in a polar molecule, capable of participating in hydrogen bonding and other dipole-dipole interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. Amines are basic and nucleophilic, meaning they can accept protons and participate in reactions with electrophiles. Furans, being aromatic, are relatively stable but can undergo electrophilic aromatic substitution. Methoxy groups can act as directing groups in such reactions, and under certain conditions, can be cleaved to form alcohols and alkyl halides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. It would likely be a solid or liquid at room temperature, with a melting and boiling point determined by the strength of its intermolecular forces. Its solubility would depend on the solvent: it would likely be soluble in polar solvents due to its polar functional groups .Mécanisme D'action

The mechanism of action of this compound would depend on its application. For example, if it were used as a drug, it might interact with biological targets through its functional groups. The amine could form ionic bonds with acidic groups on proteins, the furan ring could participate in aromatic stacking interactions, and the methoxy group could form hydrogen bonds .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. Amines can be irritants and are often harmful if ingested or inhaled. Furans are aromatic and may be harmful or carcinogenic, especially when oxidized to form furan epoxides. Methoxy groups are generally considered safe, but the safety of the overall compound would depend on its specific structure and properties .

Orientations Futures

The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, further studies could investigate its mechanism of action, efficacy, and safety in more detail. If it has interesting chemical properties, it could be studied for use in chemical synthesis or materials science .

Propriétés

IUPAC Name |

N'-(furan-2-ylmethyl)-N'-(3-methoxypropyl)propane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-15-9-4-8-14(7-3-6-13)11-12-5-2-10-16-12/h2,5,10H,3-4,6-9,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEIPPGWCDZOCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN(CCCN)CC1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one](/img/structure/B5079615.png)

![2-{[(3-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5079635.png)

![dimethyl 5-(4-bromophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5079639.png)

![1-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5079652.png)

![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(2-methoxyphenyl)propyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B5079657.png)

![{[(Phenylcarbonyl)carbamothioyl]sulfanyl}acetic acid](/img/structure/B5079659.png)

![5-(morpholin-4-ylmethyl)-N-[(1-phenylcyclopentyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5079669.png)

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea](/img/structure/B5079681.png)

![2-[(4-Anilino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol](/img/structure/B5079692.png)

![1-(2-chloro-4-fluorobenzyl)-N-[2-(3-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5079734.png)